Canagliflozin 3-Glucuronide is a metabolite of Canagliflozin, a sodium-glucose co-transporter 2 inhibitor used primarily in the management of type 2 diabetes mellitus. This compound is significant in both pharmacological and metabolic contexts due to its role in enhancing the excretion of glucose through urine, thereby aiding in blood sugar control. Canagliflozin itself was first approved by the U.S. Food and Drug Administration in 2013 and is marketed under various brand names including Invokana.
Canagliflozin is derived from a class of medications that inhibit the SGLT2 transporter, which is responsible for glucose reabsorption in the kidneys. The glucuronidation of Canagliflozin results in the formation of Canagliflozin 3-Glucuronide, which is primarily facilitated by uridine diphosphate-glucuronosyltransferase enzymes (UGT1A9 and UGT2B4) .
The synthesis of Canagliflozin 3-Glucuronide occurs primarily through metabolic processes rather than chemical synthesis. When Canagliflozin is administered, it undergoes extensive metabolism in the liver, where it is conjugated with glucuronic acid via O-glucuronidation.
Canagliflozin 3-Glucuronide retains the core structure of Canagliflozin but features a glucuronic acid moiety attached to one of its hydroxyl groups. This modification alters its solubility and pharmacokinetic properties.
The molecular formula for Canagliflozin 3-Glucuronide can be represented as:
The primary reaction involving Canagliflozin 3-Glucuronide is its formation through glucuronidation. This reaction can be summarized as follows:
The conversion process involves enzymatic activity that facilitates the transfer of glucuronic acid to Canagliflozin, leading to increased water solubility and altered pharmacological activity.
The mechanism through which Canagliflozin operates involves inhibiting SGLT2 in the proximal tubules of the kidneys. This inhibition leads to increased urinary glucose excretion, which effectively lowers blood glucose levels.
Studies indicate that Canagliflozin can cause up to 119 grams of glucose to be eliminated daily through urine, translating to a reduction in caloric intake by approximately 476 kilocalories per day .
Canagliflozin 3-Glucuronide serves primarily as a biomarker for monitoring the metabolic fate of Canagliflozin in clinical settings. Its presence can be indicative of patient adherence to therapy and can help assess renal function due to its excretion pathways. Additionally, understanding its pharmacokinetics aids in optimizing dosing regimens for individuals with varying degrees of renal function .
CAS No.: 40054-73-7
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 93527-39-0
CAS No.: 126654-52-2
CAS No.: 7045-51-4